9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE
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Overview
Description
9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that combines the structural features of benzimidazole and triazole rings
Preparation Methods
The synthesis of 9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the nitro group: Nitration of the benzimidazole ring using nitric acid under controlled conditions.
Formation of the triazole ring: Cyclization reactions involving hydrazine derivatives and appropriate aldehydes.
Sulfur linkage: Introduction of the sulfanyl group through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It can be used as a probe to study enzyme interactions and molecular pathways in biological systems.
Industrial Applications: Its derivatives can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The benzimidazole and triazole rings can also interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and triazole derivatives, such as:
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Triazole: Widely used in antifungal agents and as building blocks in medicinal chemistry.
The uniqueness of 9-METHYL-3-{[(6-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]SULFANYL}-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE lies in its combined structural features, which provide a unique set of chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
4-methyl-1-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2S/c1-22-13-4-2-3-5-14(13)23-16(22)20-21-17(23)27-9-15-18-11-7-6-10(24(25)26)8-12(11)19-15/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJKSFPXDAPLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NN=C3SCC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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